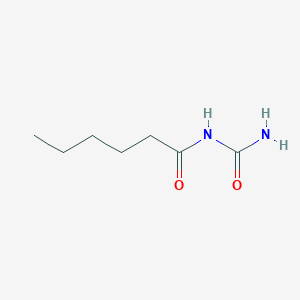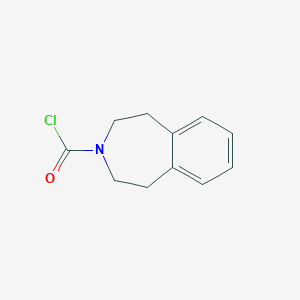
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that consist of a benzene ring fused to an azepine ring. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method involves the use of transition metal-catalyzed reactions, such as ring-closing metathesis or rhodium-catalyzed carbonylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives have been shown to act as sodium channel blockers, squalene synthase inhibitors, and modulators of various enzymes . These interactions can lead to therapeutic effects such as anti-inflammatory, antihypertensive, and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: This compound is structurally similar and shares some synthetic routes and biological activities.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another related compound with similar chemical properties and applications.
Uniqueness
1,2,4,5-Tetrahydro-3H-3-benzazepine-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride), which allows it to undergo a variety of chemical reactions and form diverse derivatives. This versatility makes it valuable in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
21856-18-8 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2 |
Clave InChI |
RFAUCYVJESLDSD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC2=CC=CC=C21)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


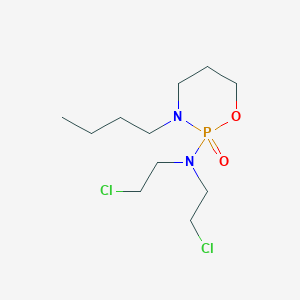
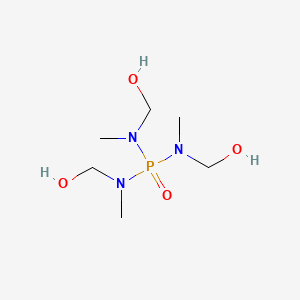

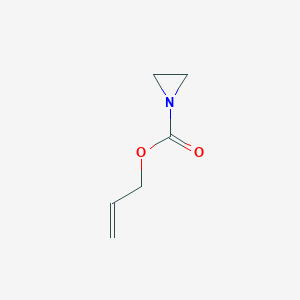
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
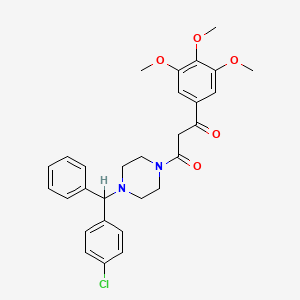
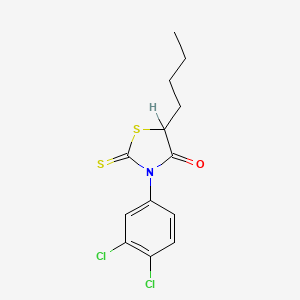
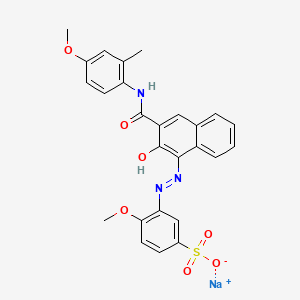

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)

